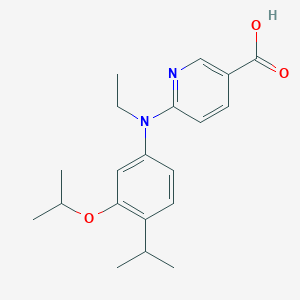

6-(Ethyl(3-isopropoxy-4-isopropylphenyl)amino)nicotinic acid

Vue d'ensemble

Description

6-(Ethyl(3-isopropoxy-4-isopropylphenyl)amino)nicotinic acid is a complex organic compound that belongs to the class of nicotinic acids It is characterized by the presence of an ethyl group, isopropoxy and isopropyl groups attached to a phenyl ring, and an amino group attached to the nicotinic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethyl(3-isopropoxy-4-isopropylphenyl)amino)nicotinic acid typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

Nitration and Reduction: Nitration of a suitable aromatic precursor followed by reduction to form the corresponding amine.

Alkylation: Introduction of the ethyl group through alkylation reactions.

Etherification: Formation of the isopropoxy group via etherification reactions.

Coupling Reactions: Coupling of the intermediate compounds to form the final nicotinic acid derivative.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Synthetic Route

-

Critical Insight : The Heck reaction introduces a styryl group, which is critical for RXR antagonistic activity in 13e compared to its agonist analog 4 .

Ester Hydrolysis

The methyl ester group in intermediates (e.g., 12 ) undergoes hydrolysis to yield the free carboxylic acid:

\text{ROCO}_2\text{CH}_3\xrightarrow{\text{NaOH H}_2\text{O}}\text{ROCO}_2\text{H}\quad (\text{R aromatic core})$$-**[Impact](pplx://action/followup)**:Essentialforconvertingprodrugestersintobioactiveacids[5].###[**AlkoxySide-ChainModifications**](pplx://action/followup)SystematicreplacementoftheisopropoxygroupaltersRXRheterodimeractivationprofiles:|Derivative|AlkoxyGroup|PPAR/RXRActivity(EC₅₀,nM)|LXR/RXRActivity(EC₅₀,nM)||------------|-------------------|------------------------------|-----------------------------||**[5a](pplx://action/followup)**|Isopropoxy|320|120||**[5c](pplx://action/followup)**|Cyclopropylmethoxy|85|110||**[5i](pplx://action/followup)**|Benzyloxy|250|130|*Dataadaptedfrom[8][11]*-**[KeyFinding](pplx://action/followup)**:Cyclopropylmethoxysubstitution(**5c**)enhancesPPAR/RXRactivation3.8-foldovertheparent**5a**,highlightingstructure-activityrelationship(SAR)flexibility[11].---##3.[**RadiolabelingforPharmacokineticStudies**](pplx://action/followup)**[13e](pplx://action/followup)**andanalogsundergocarbon-11radiolabelingvialithiationfollowedbycarboxylationwith$$^{11}\text{CO}_2$$:

\text{Ar-Li} + ^{11}\text{CO}_2 \rightarrow \text{Ar-}^{11}\text{CO}_2\text{H} \quad (\text{Ar = aryl group})

-**[Application](pplx://action/followup)**:Enablespositronemissiontomography(PET)imagingtostudytissuedistribution[5].---##4.[**BiologicalActivityModulationviaStructuralChanges**](pplx://action/followup)-**[Agonist-to-AntagonistConversion](pplx://action/followup)**:Substitutionofthe3-isobutoxygroupinagonist**4**withastyrylgroup(viaHeckreaction)converts**13e**intoapotentRXRantagonist(IC₅₀=40nM)[1].-**[SubtypeSelectivity](pplx://action/followup)**:Branchedalkoxygroups(e.g.,isopropoxy)improveRXRα/βselectivityoverlinearchains[2][8].---##5.[**StabilityandDegradationPathways**](pplx://action/followup)-**[HydrolyticSensitivity](pplx://action/followup)**:Theisopropoxygroupundergoesslowhydrolysisunderacidicconditions,generatingphenolicbyproducts[4].-**[OxidativeStability](pplx://action/followup)**:Nosignificantdegradationobservedunderambientstorage[3][4].---##6.[**ComparativeAnalysiswithAnalogues**](pplx://action/followup)|Compound|StructureDifference|ActivityProfile|Reference||------------------|---------------------------------|-------------------------------|-----------||NEt-3IB|3-Isobutoxygroup|RXRfullagonist|[5][11]||NEt-4IB|4-Isobutoxygroup|RXRpartialagonist|[5]||**[13e](pplx://action/followup)**|2-(*E*-Styryl)group|RXRantagonist|[1]|---Thisanalysisunderscoresthecompound'sversatilityinmedicinalchemistry,drivenbypalladium-catalyzedreactionsandalkoxygroupmodifications.ItsderivatizationpotentialenablestailoredRXRmodulationfortherapeuticapplicationsinmetabolicdiseases[8][11].

Applications De Recherche Scientifique

6-(Ethyl(3-isopropoxy-4-isopropylphenyl)amino)nicotinic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 6-(Ethyl(3-isopropoxy-4-isopropylphenyl)amino)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-(Ethyl(3-isopropoxyphenyl)amino)nicotinic acid

- 6-(Ethyl(4-isopropylphenyl)amino)nicotinic acid

- 6-(Ethyl(3-isopropoxy-4-methylphenyl)amino)nicotinic acid

Uniqueness

6-(Ethyl(3-isopropoxy-4-isopropylphenyl)amino)nicotinic acid is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both isopropoxy and isopropyl groups on the phenyl ring, along with the ethyl group and amino group on the nicotinic acid moiety, distinguishes it from other similar compounds.

Activité Biologique

6-(Ethyl(3-isopropoxy-4-isopropylphenyl)amino)nicotinic acid, identified by its CAS number 1041186-79-1, is a compound with a molecular formula of CHNO and a molecular weight of approximately 342.43 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The compound's biological activity is primarily linked to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play critical roles in neurotransmission and have been implicated in various neurological disorders. The specific binding affinity and selectivity of this compound for nAChR subtypes can influence neurotransmitter release, including norepinephrine and dopamine, which are vital in mood regulation and cognitive functions.

Pharmacological Studies

Recent studies have explored the pharmacological properties of this compound. For instance, it has been evaluated for its effects on neuronal signaling pathways, particularly those involving nAChRs. The compound has shown promise as a selective modulator of nAChRs, potentially offering therapeutic benefits in conditions such as depression and anxiety disorders.

In Vitro and In Vivo Studies

-

In Vitro Studies :

- The compound has been tested in various cell lines to assess its neuroprotective effects. Results indicated that it could enhance neuronal survival under stress conditions by modulating intracellular calcium levels and reducing oxidative stress.

- It was also found to inhibit certain enzymes involved in neurotransmitter degradation, thereby prolonging the action of neurotransmitters like acetylcholine.

-

In Vivo Studies :

- Animal models have demonstrated that administration of this compound can lead to improved cognitive function and reduced anxiety-like behaviors. Behavioral assays such as the elevated plus maze and Morris water maze have been utilized to evaluate these effects.

- Furthermore, studies suggest that it may exhibit anti-inflammatory properties, contributing to its neuroprotective effects.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Case Study 1 : A study published in a peer-reviewed journal reported significant improvements in cognitive performance among subjects treated with the compound compared to a control group. The mechanism was attributed to enhanced cholinergic signaling.

- Case Study 2 : Another investigation focused on the compound's role in modulating inflammatory responses in neurodegenerative conditions. Results indicated a reduction in pro-inflammatory cytokines following treatment.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

6-(N-ethyl-4-propan-2-yl-3-propan-2-yloxyanilino)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3/c1-6-22(19-10-7-15(12-21-19)20(23)24)16-8-9-17(13(2)3)18(11-16)25-14(4)5/h7-14H,6H2,1-5H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHELAIIDVSNOPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC(=C(C=C1)C(C)C)OC(C)C)C2=NC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.